molecular formula C28H29N5O5 B456666 (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B456666
M. Wt: 515.6g/mol
InChI Key: RQZOHTMFBHCNSE-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic molecule that features a combination of pyrazole, methoxyphenyl, and indazole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the methoxyphenyl and indazole moieties. Typical reaction conditions might include:

    Formation of Pyrazole Ring: This could involve the reaction of hydrazine with a 1,3-diketone.

    Introduction of Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions could occur at the pyrazole or indazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Halogenation reagents or nucleophiles for substitution reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted pyrazole or indazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes.

    Receptor Binding: Possible interactions with biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases such as cancer or infections.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: Binding to the active site of an enzyme, blocking its activity.

    Receptor Binding: Interaction with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: Similar in structure but with different substituents.

    This compound: Another similar compound with variations in the pyrazole or indazole rings.

Uniqueness

The unique combination of functional groups and the specific arrangement of the pyrazole, methoxyphenyl, and indazole moieties make this compound distinct. Its potential biological activities and applications in various fields highlight its significance.

Properties

Molecular Formula

C28H29N5O5

Molecular Weight

515.6g/mol

IUPAC Name

(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-3-(2-methoxyphenyl)-7-[(2-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C28H29N5O5/c1-4-31-17-22(33(35)36)26(29-31)28(34)32-27(20-12-6-8-15-24(20)38-3)21-13-9-11-19(25(21)30-32)16-18-10-5-7-14-23(18)37-2/h5-8,10,12,14-17,21,27H,4,9,11,13H2,1-3H3/b19-16+

InChI Key

RQZOHTMFBHCNSE-KNTRCKAVSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4OC)/C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-]

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4OC)C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4OC)C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-]

Origin of Product

United States

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